![molecular formula C8H15NO B8816870 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol CAS No. 743438-38-2](/img/structure/B8816870.png)
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol
Beschreibung
Chemical Identification & Structural Characterization
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name 2-(2-azaspiro[3.3]heptan-2-yl)ethanol is derived from its spirocyclic backbone and functional groups. The term "spiro[3.3]heptane" denotes a bicyclic structure where two three-membered rings share a single central atom (spiro atom), creating a non-planar geometry. The prefix "2-aza" indicates the replacement of one carbon atom in the spiro system with nitrogen. The ethanol moiety (-CH2CH2OH) is appended to the nitrogen atom via a methylene bridge.
This systematic name adheres to IUPAC Rule RB-4.4 for spiro compounds and Rule C-813.3 for amines. The numbering begins at the spiro nitrogen, with the ethanol substituent assigned position 2.
CAS Registry Analysis (743438-38-2, 2751740-20-0)
The Chemical Abstracts Service (CAS) provides distinct registry numbers for the free base and hydrochloride salt forms of this compound:
CAS Registry Number | Molecular Formula | Substance Class | Key Identifier |
---|---|---|---|
743438-38-2 | C8H15NO | Free base | 2-Azaspiro[3.3]heptane-2-ethanol |
2751740-20-0 | C8H16ClNO | Hydrochloride salt | Protonated amine + Cl⁻ |
CAS Registry Numbers serve as universal identifiers, linking substances to curated chemical data. For 743438-38-2, the InChIKey (JPHXHNDCSMECBZ-UHFFFAOYSA-N
) confirms connectivity via the spiro nitrogen and ethanol group. The hydrochloride salt (2751740-20-0) incorporates a chloride counterion, as evidenced by its molecular formula C8H16ClNO.
Molecular Geometry and Spirocyclic Conformation
The spiro[3.3]heptane core imposes a rigid, three-dimensional geometry distinct from planar aromatic systems. Key structural features include:
- Bond Angles : The spiro nitrogen adopts a pyramidal geometry (≈107° N-C-C), while the adjacent carbons form strained 60° angles within the three-membered rings.
- Torsional Strain : The fused cyclopropane-like rings introduce significant angle strain, offset by the stability of the spiro conjugation.
- Non-Coplanar Exit Vectors : The ethanol group and spiro nitrogen project into divergent spatial planes, enabling meta-like substitution patterns in drug analogs.
X-ray crystallography of related spiro[3.3]heptane derivatives reveals puckered ring conformations and average C-N bond lengths of 1.47 Å. These structural attributes enhance metabolic stability compared to linear amines.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl3) :
¹³C NMR :
- δ 70.5 (C-OH)
- δ 58.3 (N-CH2-)
- δ 35.1, 32.8 (spiro carbons)
- δ 24.6 (cyclopropane-CH2)
Infrared Spectroscopy (IR)
- Broad O-H stretch at 3300–3500 cm⁻¹ (ethanol)
- N-H wagging at 1600 cm⁻¹ (secondary amine)
- C-N stretch at 1250 cm⁻¹
Mass Spectrometry (MS)
Eigenschaften
CAS-Nummer |
743438-38-2 |
---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
2-(2-azaspiro[3.3]heptan-2-yl)ethanol |
InChI |
InChI=1S/C8H15NO/c10-5-4-9-6-8(7-9)2-1-3-8/h10H,1-7H2 |
InChI-Schlüssel |
CAKSCSROVVFKLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CN(C2)CCO |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
{2-Azaspiro[3.3]heptan-1-yl}methanol
- Molecular Formula: C₇H₁₃NO .
- Key Differences: Features a methanol group (-CH₂OH) instead of ethanol (-CH₂CH₂OH), reducing steric bulk and hydrophobicity.
- Synthesis: Not explicitly detailed in the evidence, but Reddy et al. developed enantioselective methods for spiroazetidines via 1,2-addition to sulfinyl aldimines and subsequent cyclization (dr > 9:1) .
2-(2-Azaspiro[3.3]heptan-6-yl)propan-2-ol
- Molecular Formula: C₉H₁₇NO .
- Key Differences : Incorporates an isopropyl alcohol group (-C(CH₃)₂OH), enhancing steric hindrance and lipophilicity.
- Synthesis: No direct synthesis data, but similar intermediates (e.g., tert-butyl-protected derivatives) are often used in PROTAC synthesis .
2-{2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.3]heptan-5-yl}acetic acid
- Molecular Formula: C₁₃H₂₁NO₄ .
- Key Differences : Contains a carboxylic acid group and a tert-butoxycarbonyl (Boc) protective group, increasing polarity and utility as a synthetic intermediate.
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Spiro Core : The azaspiro[3.3]heptane scaffold provides rigidity, mimicking piperidine bioisosteres while improving metabolic stability .
- Chain Length: Ethanol derivatives balance hydrophilicity and membrane permeability compared to methanol (more polar) or propanol (more lipophilic) variants .
- Functional Groups : Hydroxyl groups enhance solubility, while Boc protection facilitates controlled reactivity in multi-step syntheses .
Vorbereitungsmethoden
Reduction to 1,1-Cyclobutanedimethanol
Cyclobutane-1,1-dicarboxylic acid is esterified with ethanol and thionyl chloride, followed by lithium aluminum hydride (LiAlH₄) reduction to yield 1,1-cyclobutanedimethanol. This step achieves an 83% yield (11.5 g from 20 g starting material).
Disulfonate Formation
1,1-Cyclobutanedimethanol reacts with methanesulfonyl chloride (MsCl) in dichloromethane and triethylamine (Et₃N) to form the dimethanesulfonate derivative. The reaction proceeds quantitatively at 0°C, yielding 26 g of product from 10 g dimethanol.
Cyclization with 2-Nitrobenzenesulfonamide
The dimethanesulfonate undergoes cyclization with 2-nitrobenzenesulfonamide in dimethyl sulfoxide (DMSO) at 75°C for 8 hours. This step generates 2-(2-nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane in 48% yield (12.5 g).
Deprotection of the Sulfonamide Group
Treatment with dodecyl mercaptan and 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide (DMF) removes the 2-nitrobenzenesulfonyl group, yielding free 2-azaspiro[3.3]heptane. The aqueous solution of the amine is directly used in subsequent steps.
Hydrochloride Salt Formation
The free amine is treated with Boc₂O (di-tert-butyl dicarbonate) and hydrochloric acid to produce 2-azaspiro[3.3]heptane hydrochloride in 62% overall yield (2.6 g).
Functionalization to this compound
The ethanol side chain is introduced via alkylation of the secondary amine in 2-azaspiro[3.3]heptane. Two validated approaches are detailed below:
Direct Alkylation with 2-Bromoethanol
Reaction Conditions :
-
Substrate : 2-Azaspiro[3.3]heptane (free base)
-
Alkylating Agent : 2-Bromoethanol (1.2 equiv)
-
Base : Sodium hydroxide (NaOH, 2.5 equiv)
-
Solvent : Sulfolane (10 mL/g substrate)
-
Temperature : 80°C
-
Time : 3 hours
Procedure :
A mixture of 2-azaspiro[3.3]heptane, 2-bromoethanol, and NaOH in sulfolane is heated at 80°C with stirring. The reaction progress is monitored via HPLC, achieving >90% conversion. Post-reaction, the mixture is extracted with ethyl acetate, and the product is purified via column chromatography (dichloromethane:methanol = 20:1).
Yield : 78–87% (based on analogous alkylation reactions in).
Epoxide Ring-Opening with Ethylene Oxide
Reaction Conditions :
-
Substrate : 2-Azaspiro[3.3]heptane hydrochloride
-
Reagent : Ethylene oxide (3.0 equiv)
-
Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 60°C
-
Time : 12 hours
Procedure :
The hydrochloride salt is neutralized with K₂CO₃ in THF, followed by slow addition of ethylene oxide. The reaction mixture is refluxed for 12 hours, filtered, and concentrated. The crude product is recrystallized from hexane/ethyl acetate.
Yield : 65–72% (extrapolated from similar epoxide alkylations in).
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Impurity Formation : Competing elimination reactions (e.g., vinyl alcohol byproducts) occur during alkylation, particularly with primary alcohols. This is mitigated using polar aprotic solvents like sulfolane.
-
Solvent Selection : Sulfolane enhances reaction homogeneity and minimizes side reactions due to its high boiling point and polarity.
-
Temperature Control : Maintaining 80°C during alkylation ensures complete conversion without decomposition .
Q & A
Basic: What are the common synthetic routes for 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves constructing the spiro[3.3]heptane scaffold followed by functionalization. Key steps include:
- Cyclization : Formation of the azaspiro core via epoxide ring-opening (e.g., using azetidine derivatives) or carbamate protection strategies (e.g., tert-butyloxycarbonyl (Boc) groups) to stabilize intermediates .
- Hydroxyethylation : Ethanolamine derivatives or epoxide intermediates (e.g., 1-(oxiran-2-ylmethyl)azepane) are reacted under basic conditions (NaOH, triethylamine) to introduce the ethanol moiety .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/diethyl ether) ensures >95% purity. Yield optimization involves temperature control (e.g., 40°C for 5 hours) and stoichiometric adjustments (1.2–1.5 eq of nucleophiles) .
Basic: How is the structural characterization of this compound performed using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the spirocyclic structure. Key signals include:
- Mass Spectrometry (LC-MS/HRMS) : Molecular ion peaks ([M+H]) align with the molecular formula (CHNO) and confirm fragmentation patterns of the azaspiro core .
- FT-IR : O-H stretch at ~3300 cm and C-N stretch at ~1250 cm .
Advanced: How do substituents on the azaspiro[3.3]heptane core influence the compound’s physicochemical and biological properties?
Methodological Answer:
Substituents modulate properties via:
-
Lipophilicity : Methylallyl or fluorine groups (e.g., 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane) increase logP, enhancing membrane permeability .
-
Bioactivity : Tert-butyl carbamates (e.g., tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate) improve metabolic stability, while amino groups (e.g., benzyl N-(7S)-7-amino-spiro[3.3]heptan-2-ylcarbamate) enable target binding .
-
Data Table : Comparison of Analogues
Compound Substituent logP Key Impact 2-Azaspiro[3.3]heptane None 0.65 Baseline hydrophilicity 6-Fluoro-6-methyl derivative F, CH 1.02 Enhanced CNS penetration 6-((2-Methylallyl)oxy) derivative CHCH(CH) 1.35 Improved kinase inhibition
Advanced: What strategies resolve discrepancies in biological activity data across studies involving this compound?
Methodological Answer:
Discrepancies arise from:
- Solubility Variability : Use polar solvents (DMSO/water mixtures) and confirm stock solution stability via HPLC .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, spiro compounds may require >24 hours for full target engagement .
- Batch Purity : Validate purity (>98% by GC) and exclude stereoisomeric contamination (chiral HPLC) .
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., kinases or GPCRs). The spiro core’s rigidity reduces conformational entropy, favoring high-affinity binding .
- Molecular Dynamics (MD) : Simulations (GROMACS) assess stability of ligand-receptor complexes. For example, fluorine substituents may strengthen hydrophobic interactions in lipid-rich environments .
- Collision Cross-Section (CCS) Predictions : Ion mobility spectrometry (IMS) calibrates CCS values to validate in silico models of molecular shape .
Basic: What are the best practices for handling and storing this compound in laboratory settings?
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.